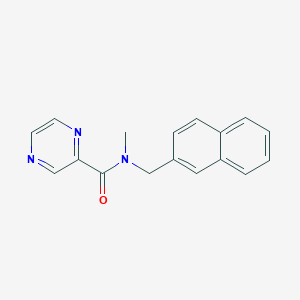
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide (referred to as NMN) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. NMN belongs to the class of molecules known as pyrazines and has been found to have various biological effects.
Mechanism of Action
The mechanism of action of NMN is not fully understood, but it has been found to activate the NAD+ (nicotinamide adenine dinucleotide) pathway. NAD+ is an essential molecule that plays a crucial role in various cellular processes, including energy metabolism and DNA repair. NMN is converted to NAD+ by the enzyme NMNAT (nicotinamide mononucleotide adenylyltransferase), which leads to the activation of the NAD+ pathway. The activation of the NAD+ pathway has been found to have various beneficial effects, including improving mitochondrial function and reducing inflammation.
Biochemical and Physiological Effects:
NMN has been found to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, which leads to increased energy production and reduced oxidative stress. NMN has also been found to reduce inflammation and oxidative stress, which are associated with various diseases, including Alzheimer's disease and cancer. In animal models, NMN has been found to increase lifespan and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using NMN in lab experiments is its ability to activate the NAD+ pathway, which has various beneficial effects. NMN is also a stable compound and can be easily synthesized in the lab. However, one of the limitations of using NMN in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are various future directions for the study of NMN. One of the areas of research is the development of NMN-based therapies for the treatment of various diseases, including Alzheimer's disease and cancer. Another area of research is the study of the molecular mechanisms underlying the beneficial effects of NMN. Additionally, the development of more efficient and cost-effective synthesis methods for NMN is an area of future research.
Conclusion:
In conclusion, N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. The synthesis of NMN involves the reaction between naphthalen-2-ylmethylamine and 2-pyrazinecarboxylic acid, which is catalyzed by N-methylmorpholine and dicyclohexylcarbodiimide. NMN has been found to have various biological effects, including neuroprotective, anti-inflammatory, and anti-cancer properties. Its mechanism of action involves the activation of the NAD+ pathway, which has various beneficial effects. NMN has also been found to improve mitochondrial function, reduce inflammation and oxidative stress, and increase lifespan in animal models. Although there are limitations to its use in lab experiments, NMN has various future directions for research, including the development of NMN-based therapies and the study of its molecular mechanisms.
Synthesis Methods
The synthesis of NMN involves the reaction between naphthalen-2-ylmethylamine and 2-pyrazinecarboxylic acid. The reaction is catalyzed by N-methylmorpholine and dicyclohexylcarbodiimide, which leads to the formation of NMN. The purity and yield of NMN can be improved by recrystallization and chromatographic techniques.
Scientific Research Applications
NMN has been found to have various biological effects and has been extensively studied in scientific research. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. NMN has also been found to improve mitochondrial function and increase lifespan in animal models. Due to its potential therapeutic effects, NMN has been studied for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20(17(21)16-11-18-8-9-19-16)12-13-6-7-14-4-2-3-5-15(14)10-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOMMCOZAJMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

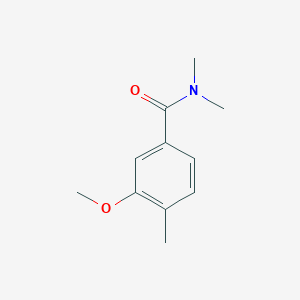
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
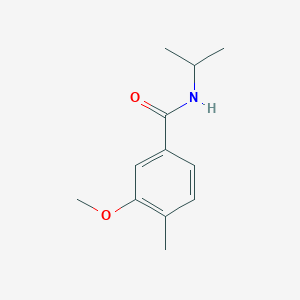
![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
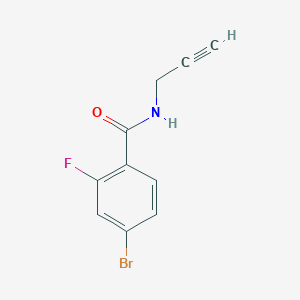
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
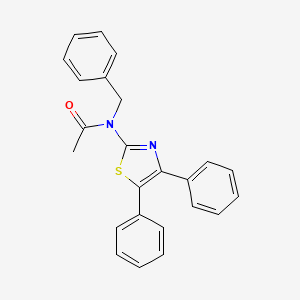
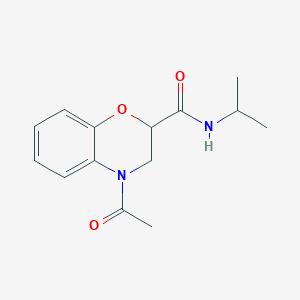
![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)
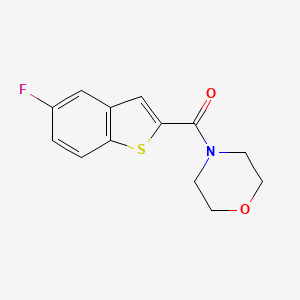
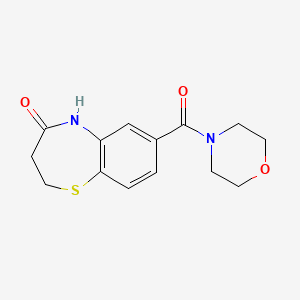
![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)